(4-Chloro-3-(methoxymethoxy)phenyl)boronic acid
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Overview
Description
(4-Chloro-3-(methoxymethoxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chloro and a methoxymethoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-(methoxymethoxy)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the reaction of 4-chloro-3-(methoxymethoxy)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-3-(methoxymethoxy)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives . It can also participate in other types of reactions, including oxidation and substitution reactions .
Common Reagents and Conditions: The Suzuki-Miyaura reaction typically involves a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a solvent like toluene or ethanol . The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid .
Major Products: The major products formed from the reactions of this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(4-Chloro-3-(methoxymethoxy)phenyl)boronic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block in the synthesis of complex organic molecules through cross-coupling reactions . In biology and medicine, boronic acids are explored for their potential as enzyme inhibitors, particularly for proteases and kinases . In industry, they are used in the development of new materials, such as polymers and electronic devices .
Mechanism of Action
The mechanism by which (4-Chloro-3-(methoxymethoxy)phenyl)boronic acid exerts its effects in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond . The molecular targets and pathways involved in its biological activity are related to its ability to form reversible covalent bonds with active site residues of enzymes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (4-Chloro-3-(methoxymethoxy)phenyl)boronic acid include other arylboronic acids, such as phenylboronic acid, 4-methoxyphenylboronic acid, and 3-chlorophenylboronic acid .
Uniqueness: What sets this compound apart from other boronic acids is its unique substitution pattern, which can impart distinct electronic and steric properties to the molecule. This can influence its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in the synthesis of specific target molecules .
Biological Activity
(4-Chloro-3-(methoxymethoxy)phenyl)boronic acid is a unique boronic acid derivative characterized by its chloro substituent and a methoxymethoxy group on the phenyl ring. This compound exhibits significant biological activity, particularly in the context of its interactions with biological systems and potential applications in pharmaceuticals and diagnostics.
The structure of this compound allows it to participate in various chemical reactions, particularly those involving the formation of carbon-carbon bonds through Suzuki coupling reactions. The boron atom in this compound is crucial for its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property underlies many of its biological applications, particularly in sensing and diagnostic technologies.
The biological activity of boronic acids, including this compound, primarily stems from their ability to interact with diols and other biomolecules. The binding strength of these interactions can significantly influence cellular processes. For instance, studies have shown that different boronic acids can cause varying degrees of cellular disruption depending on their pKa values and structural characteristics .
Biological Applications
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Pharmaceutical Development :
- This compound can serve as an intermediate in the synthesis of biologically active compounds. Its ability to form stable complexes with diols makes it suitable for drug development aimed at targeting specific biological pathways.
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Material Science :
- The compound's properties allow for potential applications in developing polymeric materials that require specific interactions with biomolecules.
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Sensors and Diagnostics :
- Its reversible binding capabilities make it an excellent candidate for sensor technologies designed to detect sugars and other biomolecules, which is vital for monitoring various health conditions.
Case Studies and Research Findings
Recent studies have highlighted the impact of boronic acids on cellular structures. For example, research demonstrated that treatment with specific boronic acids led to dramatic morphological changes in plant cells, including the disassembly of cytoplasmic strands and nuclear collapse . These findings suggest a direct relationship between the structural properties of boronic acids and their biological effects.
Table 1: Biological Effects of Boronic Acids
Boronic Acid | pKa | Effect on Cells | Observations |
---|---|---|---|
3-Nitrophenylboronic Acid | 7.2 | Severe disruption | 97% cells disrupted after 4 hours |
3-Methoxyphenylboronic Acid | 8.6 | Partial disruption | 29% cells disrupted after prolonged exposure |
Phenylboronic Acid | 8.8 | Moderate disruption | Similar effects to 3-MBA under certain conditions |
Methylboronic Acid | 10.7 | No visible disruption | Cells remained intact even at high concentrations |
Properties
Molecular Formula |
C8H10BClO4 |
---|---|
Molecular Weight |
216.43 g/mol |
IUPAC Name |
[4-chloro-3-(methoxymethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H10BClO4/c1-13-5-14-8-4-6(9(11)12)2-3-7(8)10/h2-4,11-12H,5H2,1H3 |
InChI Key |
LQYVPXCVUQYNCB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)OCOC)(O)O |
Origin of Product |
United States |
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